
5-Chloro-3-ethyl-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their unique structural properties, which include a nitrogen atom in the pyridine ring and another in the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-chloro-3-ethyl-7-azaindole is through the Fischer reaction. This involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . Another approach involves the annulation of the pyrrole ring to an existing pyridine derivative in the presence of a palladium-containing catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable versions of the Fischer reaction or palladium-catalyzed annulation. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves halogenation, where a chlorine atom is substituted with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azaindoles, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
5-Chloro-3-ethyl-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-7-azaindole involves its interaction with molecular targets such as protein kinases. These interactions inhibit the activity of kinases like aurora A and B, which play a crucial role in cell division and mitosis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-ethyl-7-azaindole
- 5-Iodo-3-ethyl-7-azaindole
- 5-Fluoro-3-ethyl-7-azaindole
Uniqueness
What sets 5-chloro-3-ethyl-7-azaindole apart from its analogs is its specific chlorine substitution, which imparts unique physicochemical properties. This makes it particularly effective as a precursor in the synthesis of biologically active compounds and potential pharmaceutical agents .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
SIYASMARGXGATN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


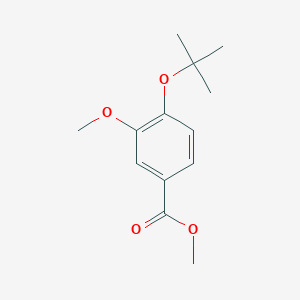
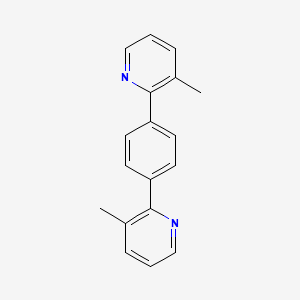

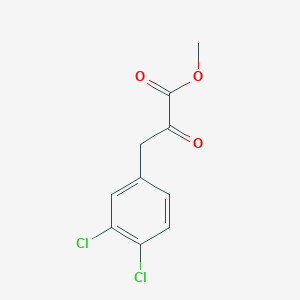

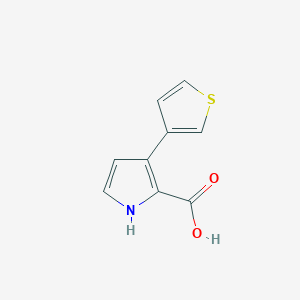



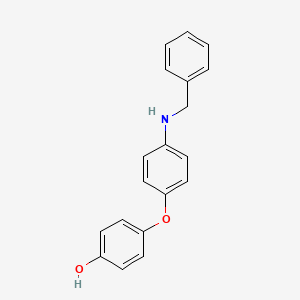

![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)


